
Tetrazine-Ph-PEG5-Ph-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-Ph-PEG5-Ph-tetrazine is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-PEG5-Ph-tetrazine is synthesized through a series of chemical reactions involving the coupling of tetrazine groups with PEG linkers. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to prevent hydrolysis of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and reproducibility of the final product, which is essential for its use in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazine-Ph-PEG5-Ph-tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications .
Common Reagents and Conditions
The iEDDA reaction typically involves the use of trans-cyclooctene (TCO) as a reactant. The reaction is carried out under mild conditions, often at room temperature, and does not require any catalysts .
Major Products Formed
The major products formed from the iEDDA reaction of this compound are pyridazine derivatives. These products are often used in the synthesis of PROTACs and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Tetrazine-Ph-PEG5-Ph-tetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
Tetrazine-Ph-PEG5-Ph-tetrazine exerts its effects through the iEDDA reaction, where the tetrazine group reacts with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise modification of target molecules. In the context of PROTACs, this mechanism enables the selective degradation of target proteins by recruiting them to the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazine-PEG5-NHS ester: Another PEG-based PROTAC linker that also undergoes iEDDA reactions.
1,2,4,5-Tetrazine derivatives: These compounds are used in various applications, including electronic devices and luminescent elements.
Uniqueness
Tetrazine-Ph-PEG5-Ph-tetrazine is unique due to its specific structure, which includes two tetrazine groups linked by a PEG chain. This structure provides enhanced solubility and flexibility, making it highly effective for use in PROTAC synthesis and other applications .
Eigenschaften
Molekularformel |
C32H40N10O7 |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44) |
InChI-Schlüssel |
SXHKTOQCADDAHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



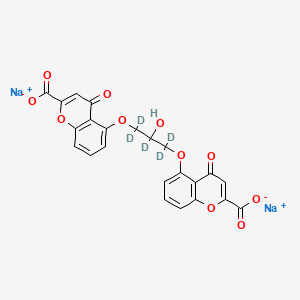
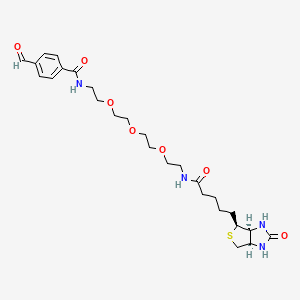
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
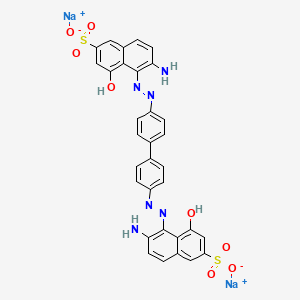
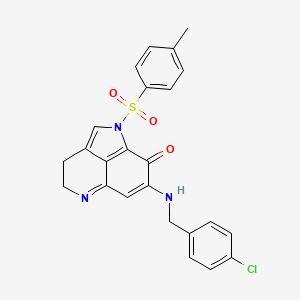
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)


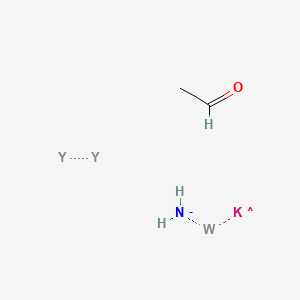
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
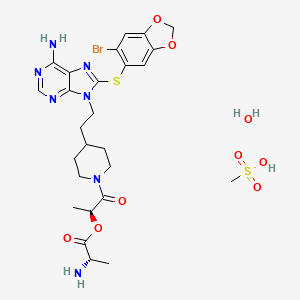
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
